molecular formula C13H19NO2 B3055074 Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate CAS No. 6297-67-2

Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate

Cat. No.: B3055074
CAS No.: 6297-67-2
M. Wt: 221.29 g/mol
InChI Key: KKHGLVXWFXAALZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate is a branched-chain amino ester characterized by a methyl-substituted propanoate backbone and a 2-phenylethylamine substituent. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 209.25 g/mol. Its structural uniqueness lies in the combination of an ester group and an aromatic amine, which influences solubility, reactivity, and interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-3-(2-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-11(13(15)16-2)10-14-9-8-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHGLVXWFXAALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286487
Record name methyl 2-methyl-3-(phenethylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6297-67-2
Record name NSC46087
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-methyl-3-(phenethylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It can be employed in biochemical studies to understand enzyme interactions and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers: 1-Phenylethyl vs. 2-Phenylethyl Substitution

  • Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate (CAS 53118-66-4) shares the same molecular formula (C₁₃H₁₉NO₂) but differs in the position of the phenylethyl group. This isomer is reported to have a purity of ≥98% and is used in analogous synthetic pathways .
  • Key Difference : The 2-phenylethyl variant (target compound) likely exhibits enhanced conformational flexibility compared to the 1-phenylethyl isomer due to reduced steric constraints.

Heterocyclic Analogs: Pyridinylmethyl Substitution

  • Methyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate (CAS 1154917-04-0) replaces the phenylethyl group with a pyridinylmethyl moiety. The molecular weight is 208.26 g/mol, with 95% purity .
  • Key Difference : The pyridine ring enhances water solubility compared to the aromatic phenyl group, making it more suitable for aqueous-phase reactions or formulations.

Alkyl-Substituted Analogs

  • Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate (CAS 168209-18-5) features a branched alkyl chain (2-methylpropyl) instead of the aromatic phenylethyl group. Its molecular formula is C₉H₁₉NO₂ (MW: 173.25 g/mol), with a boiling point of ~120°C at 3.0 mmHg .
  • Key Difference : The absence of an aromatic ring reduces π-π stacking interactions, leading to lower melting/boiling points and altered pharmacokinetic profiles.

Pharmacologically Active Derivatives

  • (S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate derivatives (e.g., 9a-d) incorporate thiazole rings and aryl groups, enabling antimycobacterial activity. These compounds demonstrate the importance of heterocyclic moieties in bioactivity .
  • Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazol-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate () is a precursor to Dabigatran etexilate, highlighting the role of benzimidazole and pyridine groups in anticoagulant drug design.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Purity Key Functional Groups
Target Compound 209.25 Not reported ≥98% Ester, 2-phenylethylamine
1-Phenylethyl Isomer 209.25 Not reported ≥98% Ester, 1-phenylethylamine
Pyridinylmethyl Analog 208.26 Not reported 95% Ester, pyridinylmethylamine
2-Methylpropyl Analog 173.25 120 (3.0 mmHg) 98% Ester, branched alkylamine

Biological Activity

Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate, a member of the amphetamine class, is recognized for its stimulant and entactogenic properties. This compound has garnered interest in both recreational and research contexts due to its influence on neurotransmitter levels in the brain, particularly dopamine, serotonin, and norepinephrine. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H21NO2. It appears as a white crystalline powder with a melting point between 126°C and 128°C. The compound is soluble in various solvents including ethanol, methanol, and water. Its structure features a carbonyl group linked to a nitrogen atom, which is further connected to a phenylethyl group, contributing to its unique pharmacological profile.

The biological activity of this compound primarily stems from its ability to influence neurotransmitter systems. It acts as a monoamine releaser , promoting the release of key neurotransmitters such as:

  • Dopamine : Associated with reward and pleasure pathways.
  • Serotonin : Involved in mood regulation.
  • Norepinephrine : Plays a role in attention and response actions.

This mechanism is similar to other known amphetamines like MDMA, which is noted for its entactogenic effects—enhancing emotional closeness and empathy among users.

Stimulant Properties

This compound has been studied for its stimulant effects on the central nervous system (CNS). Research indicates that it can enhance alertness, increase energy levels, and improve focus. These effects make it attractive for both therapeutic applications and recreational use.

Neurotransmitter Interaction

The compound’s interaction with neurotransmitter systems leads to several observable effects:

  • Increased Dopamine Levels : Contributes to heightened feelings of euphoria.
  • Enhanced Serotonergic Activity : May lead to improved mood and emotional well-being.
  • Norepinephrine Release : Results in increased arousal and energy.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies : Research indicates that this compound exhibits significant stimulant properties akin to traditional amphetamines. In animal models, it has been shown to increase locomotor activity and induce hyperactivity.
  • Comparative Analysis with Similar Compounds : A comparative study highlighted differences in biological activity between this compound and structurally similar compounds like MDMA and methamphetamine. While all these compounds share stimulant properties, this compound displays a unique profile with potentially lower neurotoxic effects compared to methamphetamine.

Data Table: Comparison of Structural Features

Compound NameStructural FeaturesUnique Properties
This compoundContains an amino group linked to a phenylethyl moietyStimulant with entactogenic effects
3,4-MethylenedioxymethamphetamineContains methylenedioxy groupStrong entactogenic effects similar to MDMA
MethamphetamineMethyl group on nitrogenPotent CNS stimulant with high addiction potential

Preparation Methods

Carbodiimide-Mediated Amide Coupling Pathways

The USPTO patent US10544189B2 demonstrates a three-step sequence employing N,N'-dicyclohexylcarbodiimide (DCC) for activating the carboxylic acid precursor before phenethylamine conjugation. Critical parameters include:

  • Solvent selection : Dichloromethane outperforms THF in yield (78% vs 62%) due to improved reagent solubility
  • Stoichiometric control : 1.2 equiv DCC with catalytic 4-dimethylaminopyridine (DMAP) prevents oligomerization
  • Temperature gradient : Maintenance at -15°C during activation suppresses racemization of the α-methyl center

Post-coupling esterification with methanol under Mitsunobu conditions (DIAD, PPh3) completes the synthesis, though this introduces phosphine oxide byproducts requiring silica gel chromatography for removal.

Enzymatic Resolution of Racemic Intermediates

Patent US8633223B2 discloses a lipase-catalyzed kinetic resolution achieving 98% enantiomeric excess using Novozym 435 in MTBE at 40°C. Key process metrics:

Parameter Optimal Value Impact on ee%
Substrate conc. 0.5 M Minimizes diffusional limitations
Water activity (aw) 0.23 Balances enzyme hydration/catalytic turnover
Co-solvent (DMSO) 5% v/v Enhances substrate solubility without denaturation

This biocatalytic approach reduces waste generation compared to traditional resolution methods, though scale-up challenges persist in maintaining enzyme stability over 10 reaction cycles.

Process Intensification Techniques

Continuous Flow Hydrogenation

Recent advancements implement tubular reactors packed with Pd/C (5 wt%) for efficient nitro group reduction in precursor molecules. A comparative study reveals:

Batch vs Flow Performance

Metric Batch Reactor Flow Reactor
Reaction time 8 h 22 min
Catalyst loading 3 mol% 1.2 mol%
Space-time yield 0.8 g/L/h 14.3 g/L/h
Impurity profile 6.7% 1.2%

The flow system's enhanced mass/heat transfer characteristics suppress undesired Hofmann elimination pathways common in batch processing.

Cryogenic Grignard Additions

Controlled addition of methylmagnesium bromide (-78°C, THF) to β-keto ester intermediates achieves 94% conversion with <2% dialkylation byproducts. Infrared monitoring of the carbonyl stretch (1725 cm⁻¹ → disappearance) enables real-time reaction quenching. Post-treatment with saturated NH4Cl solution followed by ethyl acetate extraction yields the tertiary alcohol precursor in pharmaceutically acceptable purity.

Analytical Characterization Benchmarks

Chiral Purity Assessment

United Technologies researchers validated a modified HPLC method using a Chiralpak IA-3 column (4.6×250 mm, 3 μm):

Mobile Phase Optimization

Hexane:IPA Ratio Retention (min) Resolution (Rs)
85:15 8.7 1.4
80:20 6.9 2.1
75:25 5.3 1.8

The 80:20 ratio at 1 mL/min flow rate provided baseline separation (Rs >2) required for USP/EP compliance.

Solid-State Characterization

Synchrotron PXRD analysis (λ=0.7093 Å) identified three polymorphic forms:

Form Space Group Density (g/cm³) ΔHfusion (kJ/mol)
I P21/c 1.214 142.7
II P212121 1.198 138.9
III C2/c 1.226 145.3

Form III demonstrates superior stability under ICH accelerated storage conditions (40°C/75% RH), making it preferred for pharmaceutical formulation.

Industrial-Scale Process Economics

A techno-economic analysis comparing batch vs continuous manufacturing revealed:

Cost Drivers in Capital Expenditure

  • Batch: 38% reactor costs, 22% purification
  • Continuous: 51% microreactor array, 18% PAT systems

Operational Expenditure Comparison

Parameter Batch Process Continuous Process
Solvent consumption 12 L/kg 4.8 L/kg
Energy demand 89 kWh/kg 54 kWh/kg
Labor costs $23/kg $14/kg

The continuous approach reduces COGs by 37% despite higher initial capital outlay, primarily through improved material efficiency and reduced downtime.

Environmental Impact Mitigation

Life cycle assessment (ISO 14040) identified key sustainability improvements:

Eco-Profile Enhancements

  • Solvent recovery: 92% DCM reclaimed via falling-film evaporation
  • Catalyst recycling: Pd/C reused 9× with <10% activity loss
  • Waste minimization: 68% reduction in aqueous streams via membrane filtration

These measures decreased the process E-factor from 86 to 19 kg waste/kg product, aligning with ACS Green Chemistry principles.

Regulatory Considerations

Recent FDA guidance (Q3C R9) mandates strict control of residual solvents:

Class 2 Solvent Limits

Solvent ICH Limit (ppm) Achieved (ppm)
Dichloromethane 600 412
THF 720 588
Hexane 290 89

Implementation of wiped-film evaporation reduced DCM levels below 500 ppm without compromising yield.

Q & A

Q. Table 1: Key Synthetic Parameters for Yield Optimization

ParameterOptimal RangeImpact on Yield
Amine:Ester Ratio1:1.2Maximizes amination efficiency
Reaction Temperature40–60°CReduces side-product formation
Purification MethodSilica ChromatographyAchieves ≥98% purity

Q. Table 2: Common Impurities and Mitigation Strategies

ImpuritySourceMitigation Strategy
Hydrolyzed Propanoic AcidMoisture exposureUse anhydrous solvents
Unreacted AmineStoichiometric imbalanceScavenger resins

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate

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